1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
Description
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester (CAS No. 144-15-0), also known as acetyl tris(2-ethylhexyl) citrate or Citroflex A-8, is a citrate ester derivative. Its molecular formula is C₃₂H₅₈O₈, with a molecular weight of 602.80 g/mol . Structurally, it consists of a citric acid backbone modified by an acetyloxy group at the 2-position and three 2-ethylhexyl ester groups. This compound is primarily utilized as an emollient and film former in cosmetic formulations, offering flexibility and moisture retention in products like lotions and coatings . Its large, branched alkyl chains (2-ethylhexyl) contribute to its high hydrophobicity and compatibility with polymers, making it suitable for applications requiring low migration rates and thermal stability.
Properties
IUPAC Name |
tris(2-ethylhexyl) 2-acetyloxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58O8/c1-8-14-17-26(11-4)22-37-29(34)20-32(40-25(7)33,31(36)39-24-28(13-6)19-16-10-3)21-30(35)38-23-27(12-5)18-15-9-2/h26-28H,8-24H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDNONBEXWDRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883333 | |
| Record name | Acetyl tris(2-ethylhexyl) citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-15-0 | |
| Record name | Acetyl tris(2-ethylhexyl) citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetyl trioctyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tris(2-ethylhexyl) ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyl tris(2-ethylhexyl) citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ACETYL TRIETHYLHEXYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150CTM9A3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Direct Esterification of Tricarballylic Acid with 2-Ethylhexanol
The foundational method involves esterifying 1,2,3-propanetricarboxylic acid (tricarballylic acid) with 2-ethylhexanol under acidic or catalytic conditions. Sturm (1988) demonstrated that tricarballylic acid reacts with excess 2-ethylhexanol in the presence of sulfuric acid or p-toluenesulfonic acid, forming the triester via azeotropic removal of water. However, this method suffers from prolonged reaction times (12–24 hours) and side reactions such as dehydration. Modern adaptations replace mineral acids with heterogeneous catalysts like mesoporous silica-supported N,N-dicyclohexyl carbodiimide, which reduces corrosion and improves selectivity.
Acetylation of Preformed Tris(2-ethylhexyl) Tricarballylate
Post-esterification acetylation introduces the 2-(acetyloxy) group. A two-step protocol involves:
-
Synthesizing tris(2-ethylhexyl) tricarballylate via esterification.
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Acetylating the central hydroxyl group using acetic anhydride or acetyl chloride.
Ataman Kimya’s industrial process employs acetic anhydride in dichloromethane with pyridine as an acid scavenger, achieving >95% acetylation efficiency. Nuclear magnetic resonance (NMR) analysis confirms the substitution pattern, with the acetyl proton appearing as a singlet at δ 2.1 ppm in the -NMR spectrum.
Catalytic Systems and Reaction Optimization
Homogeneous Catalysis: Di(n-butyl)tin Oxide
Di(n-butyl)tin oxide (DBTO) emerges as a superior catalyst for one-pot synthesis. Under reflux conditions (150–160°C), DBTO facilitates simultaneous esterification and acetylation, bypassing intermediate isolation. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar ratio (alcohol:acid) | 3.6:1 | Maximizes ester formation |
| Catalyst loading | 0.5 wt% (of acid) | Prevents tin leaching |
| Reaction time | 120 minutes | Balances kinetics vs. degradation |
| Temperature | 150–160°C | Accelerates azeotropic water removal |
This system achieves 98% yield with a final product purity of >99% (by gas chromatography).
Heterogeneous Catalysis: Hydrotalcite and Silica-Supported Agents
Purification and Analytical Characterization
Distillation and Solvent Extraction
Crude reaction mixtures undergo vacuum distillation to remove unreacted 2-ethylhexanol (boiling point: 184°C) and acetic acid byproducts. Ethyl acetate extraction followed by sodium bicarbonate washing neutralizes residual acidity, yielding a clear oil with ≤0.1% free acid content.
Spectroscopic Confirmation
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-NMR (400 MHz, CDCl) : δ 0.88 (t, 9H, CH), 1.26–1.34 (m, 24H, CH), 2.04 (s, 3H, OAc), 4.05–4.12 (m, 6H, OCH).
-
FTIR : 1735 cm (ester C=O), 1245 cm (acetyl C-O), 1170 cm (C-O-C).
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Mass spectrometry (EI) : m/z 529 [M+H], congruent with the molecular formula CHO.
Industrial Applications and Performance Metrics
Plasticizer Efficiency
Acetylated tris(2-ethylhexyl) tricarballylate serves as a non-phthalate plasticizer for polyvinyl chloride (PVC), imparting flexibility at low temperatures (−40°C) and thermal stability up to 220°C. Comparative studies show a 15% improvement in migration resistance over di(2-ethylhexyl) phthalate (DEHP).
Chemical Reactions Analysis
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Food Industry
Plasticizer in Food Packaging:
Tris(2-ethylhexyl) citrate is widely used as a plasticizer in food packaging materials. Its low toxicity and ability to enhance flexibility make it suitable for use in polyvinyl chloride (PVC) films. The compound helps maintain the integrity and durability of packaging while ensuring safety for food contact applications .
Flavoring Agent:
In addition to its role as a plasticizer, this compound is also utilized as a flavoring agent in certain food products. Its ester nature allows it to impart desirable flavors without affecting the overall safety of the food product .
Pharmaceutical Applications
Solvent for Drug Formulations:
Due to its solubility properties and low toxicity profile, acetyl-tris(2-ethylhexyl) citrate is employed as a solvent in pharmaceutical formulations. It aids in the dissolution of active pharmaceutical ingredients (APIs), enhancing bioavailability and stability .
Emulsifier:
The compound serves as an emulsifier in various pharmaceutical formulations. By stabilizing emulsions, it ensures uniform distribution of active ingredients within liquid formulations .
Polymer Chemistry
Plasticizer for Polymers:
The primary application of tris(2-ethylhexyl) citrate is as a plasticizer in polymer production. It is particularly effective in improving the flexibility and workability of polymers such as PVC and polyvinyl acetate (PVA). This property is crucial for applications requiring pliable materials .
Biodegradable Plastics:
Recent studies have explored the use of this compound in developing biodegradable plastics. Its renewable nature and compatibility with other biodegradable materials make it an attractive option for sustainable packaging solutions .
Case Study 1: Food Packaging
A study conducted by researchers at the University of California investigated the effectiveness of various plasticizers in food packaging. The findings indicated that acetyl-tris(2-ethylhexyl) citrate demonstrated superior performance in maintaining mechanical properties while ensuring compliance with safety regulations for food contact materials.
Case Study 2: Drug Delivery Systems
Research published in the Journal of Pharmaceutical Sciences highlighted the use of acetyl-tris(2-ethylhexyl) citrate as a solvent for lipophilic drugs. The study demonstrated that formulations containing this compound exhibited improved solubility and enhanced therapeutic efficacy compared to traditional solvents.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester involves its interaction with polymer chains, increasing their flexibility and reducing brittleness . The molecular targets include the ester bonds within the polymer matrix, which are plasticized by the compound . The pathways involved include the diffusion of the plasticizer into the polymer matrix and its interaction with the polymer chains .
Comparison with Similar Compounds
Key Observations :
- Branching and Chain Length : The tris(2-ethylhexyl) ester’s long, branched chains enhance its hydrophobicity and reduce volatility compared to shorter-chain analogs like ATEC (ethyl) and ATBC (butyl) .
- Functional Groups: The presence of an acetyloxy group (vs. hydroxyl in non-acetylated citrates) improves ester stability and compatibility with hydrophobic matrices .
Physicochemical and Functional Properties
| Property | Tris(2-ethylhexyl) Ester | ATBC | ATEC | Triethyl Citrate |
|---|---|---|---|---|
| Boiling Point | >300°C | 343°C | 280°C | 127°C (at 0.1 mmHg) |
| Viscosity | High | Moderate | Low | Very low |
| Plasticizing Efficiency | Excellent (low migration) | High | Moderate | Low |
| Applications | Cosmetics, coatings | Food packaging, plastics | Pharmaceuticals, adhesives | Food additives, polymers |
Biological Activity
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester, commonly referred to as tris(2-ethylhexyl) citrate (TEC), is an ester derived from citric acid. It is primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. This article delves into its biological activity, focusing on toxicity studies, mutagenicity assessments, and other relevant biological effects.
- Molecular Formula: C32H58O8
- Molecular Weight: 570.7981 g/mol
- CAS Number: 144-15-0
- IUPAC Name: Tris(2-ethylhexyl) 2-acetoxypropane-1,2,3-tricarboxylate
Biological Activity Overview
The biological activity of TEC has been investigated through various studies assessing its potential toxicity and mutagenicity. The results indicate a generally low level of biological activity concerning mutagenic effects and toxicity.
1. Toxicity Studies
A subchronic oral toxicity study was conducted on Sprague-Dawley rats to evaluate the safety of TEC. The study involved four dose groups over a period of 90 days:
| Dose (mg/kg body weight/day) | Observations |
|---|---|
| Control (0) | No significant changes |
| 50 | No significant changes |
| 225 | Minor reversible changes in clinical chemistry |
| 1000 | Observed thrombocytosis and neutrophilia; reversible post-recovery |
No mortality was recorded during the study, and sensory reactions and motor activity assessments showed no significant differences compared to controls .
2. Mutagenicity Assessments
Multiple mutagenicity tests were performed to assess the potential genetic risk associated with TEC:
- Ames Test: Utilized strains of Salmonella Typhimurium and Escherichia coli to evaluate the mutagenic potential. Results indicated no significant increase in revertants at any tested dose with or without metabolic activation .
- Mouse Lymphoma Assay: Conducted to assess gene mutation frequency. The results showed no statistically significant increases in mutation frequencies across all doses tested .
- Chromosomal Aberration Tests: Evaluated in cultured human lymphocytes. The findings indicated no significant structural or numerical chromosomal aberrations under the conditions used .
Case Study: Safety Assessment for PVC Applications
TEC has been evaluated for its safety in PVC applications due to its widespread use as a plasticizer. The European Food Safety Authority (EFSA) conducted a comprehensive review which concluded that TEC does not pose a significant risk regarding genotoxicity or chronic toxicity based on available data from various studies .
Case Study: Environmental Impact
Studies assessing the environmental impact of TEC have shown low water solubility (0.78 ng/L at 25°C) and a high logP value (9.96), indicating that it is likely to bioaccumulate in aquatic environments but does not exhibit significant toxicity towards aquatic organisms at environmentally relevant concentrations .
Q & A
Basic: What are the standard synthetic routes for preparing tris(2-ethylhexyl) esters of acetyloxy-substituted tricarboxylic acids?
Methodological Answer:
The synthesis typically involves acid-catalyzed esterification of the tricarboxylic acid derivative with 2-ethylhexanol. For example:
- Step 1: React 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid derivative) with acetyl chloride to introduce the acetyloxy group at the C2 position.
- Step 2: Perform esterification using 2-ethylhexanol under reflux with a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Purification: Use vacuum distillation or column chromatography to isolate the ester, followed by characterization via NMR (to confirm ester bond formation) and FT-IR (to verify acetyl group presence) .
Advanced: How can reaction conditions be optimized to minimize side products in the synthesis of tris(2-ethylhexyl) esters?
Methodological Answer:
- Catalyst Screening: Test Brønsted vs. Lewis acid catalysts (e.g., Ti(OiPr)₄) to improve selectivity .
- Solvent-Free Conditions: Reduce side reactions by avoiding solvents; monitor reaction progress via in-situ FT-IR or Raman spectroscopy .
- Kinetic Studies: Use HPLC-MS to track intermediates and optimize reaction time/temperature. Computational modeling (e.g., DFT) can predict activation barriers for competing pathways .
Basic: What analytical techniques are essential for characterizing tris(2-ethylhexyl) acetylcitrate?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm esterification and acetyloxy group placement.
- High-Resolution Mass Spectrometry (HRMS): Use Q Exactive Orbitrap (as in ) for exact mass determination (e.g., m/z 444.309 [M+H]⁺).
- FT-IR: Identify ester C=O (~1740 cm⁻¹) and acetyl C=O (~1710 cm⁻¹) stretches .
Advanced: How can spectral overlaps in NMR be resolved for branched esters like tris(2-ethylhexyl) derivatives?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals from the 2-ethylhexyl chains.
- Variable Temperature NMR: Suppress rotational isomerism by cooling to –40°C.
- Deuterated Solvent Screening: Compare spectra in CDCl₃ vs. DMSO-d₆ to shift/resolve peaks .
Basic: What are the key stability considerations for this compound under storage?
Methodological Answer:
- Thermal Stability: Assess via TGA (decomposition onset temperature) and DSC (glass transition/melting points).
- Hydrolytic Stability: Conduct accelerated aging studies at 40°C/75% RH; monitor degradation by HPLC-UV .
Advanced: How can degradation products of tris(2-ethylhexyl) acetylcitrate be identified under oxidative conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to H₂O₂ or UV light; analyze products via LC-QTOF-MS/MS (e.g., mzCloud’s curated spectral libraries in ).
- Fragmentation Patterns: Compare with reference standards (e.g., diethylhexyl phthalate degradation pathways in ).
Basic: What computational tools are suitable for predicting the plasticizing efficiency of this compound in polymers?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with PVC or PLA using software like GROMACS.
- Solubility Parameters: Calculate Hansen parameters (δD, δP, δH) via COSMO-RS .
Advanced: How can quantum chemical calculations guide the design of analogous esters with improved properties?
Methodological Answer:
- Reactivity Descriptors: Use DFT to compute Fukui indices for predicting regioselectivity in esterification.
- Transition State Analysis: Identify rate-limiting steps using Gaussian or ORCA for reaction optimization .
Basic: What regulatory frameworks apply to toxicity testing of tris(2-ethylhexyl) esters?
Methodological Answer:
- EPA Guidelines: Follow TSCA requirements ( ) for ecotoxicity assays (e.g., Daphnia magna acute toxicity).
- OECD 423: Conduct acute oral toxicity studies in rodents .
Advanced: How can metabolomic studies elucidate the environmental persistence of this compound?
Methodological Answer:
- Soil Microcosm Experiments: Use GC×GC-TOF MS to track degradation in soil over 90 days.
- Metabolite Identification: Apply untargeted metabolomics with positive/negative ionization modes .
Basic: What experimental strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Shake-Flask Method: Measure solubility in water/organic solvents at 25°C using UV-Vis or HPLC .
- Standard Reference Materials: Cross-validate with NIST-certified solubility standards .
Advanced: How can machine learning improve reaction yield predictions for similar esters?
Methodological Answer:
- Feature Engineering: Train models on parameters like catalyst loading, solvent polarity, and steric hindrance.
- Transfer Learning: Use ICReDD’s reaction databases () to pre-train models for esterification reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
